Chiral Center Enables Enantioselective Chemistry
Unlike its achiral positional isomers (2-phosphonobutanoic acid and 4-phosphonobutanoic acid) and the shorter-chain analog 3-phosphonopropionic acid, 3-phosphonobutanoic acid possesses a stereogenic center at the C-3 carbon bearing four different substituents (H, CH₃, COOH, PO₃H₂) [1]. This chirality is essential for applications requiring enantiomerically pure phosphonate building blocks, enantioselective recognition, or chiral induction in catalysis.
| Evidence Dimension | Presence of chiral center |
|---|---|
| Target Compound Data | Chiral center present at C-3 (sp³ carbon with four different substituents: H, CH₃, COOH, PO₃H₂) |
| Comparator Or Baseline | 2-Phosphonobutanoic acid (CAS 4378-40-9): achiral (C-2 has two identical O in PO₃H₂ effectively). 4-Phosphonobutanoic acid (CAS 4378-43-2): achiral. 3-Phosphonopropionic acid (CAS 5962-42-5): achiral. |
| Quantified Difference | Target possesses one stereogenic center; all listed comparators possess zero. |
| Conditions | Structural analysis based on SMILES: CC(CC(=O)O)P(=O)(O)O [1] |
Why This Matters
For procurement decisions involving asymmetric synthesis, chiral resolution, or enantioselective catalysis, only the 3-isomer provides access to optically pure intermediates.
- [1] PubChem Compound Summary for CID 12079763, Butanoic acid, 3-phosphono-. National Center for Biotechnology Information (2024). View Source
